

An In-Depth Technical Guide to Olivine Phase Transitions at High Pressure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oliverine*

Cat. No.: *B1261499*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of olivine under high-pressure conditions, a fundamental process governing the structure and dynamics of the Earth's mantle. This document details the sequence of transformations, the associated pressure-temperature conditions, and the advanced experimental methodologies utilized to investigate these phenomena.

Introduction to Olivine and its High-Pressure Polymorphs

Olivine, a magnesium iron silicate with the formula $(\text{Mg},\text{Fe})_2\text{SiO}_4$, is the most abundant mineral in the Earth's upper mantle.^[1] As pressure and temperature increase with depth, olivine undergoes a series of crystallographic transformations to denser polymorphs. These phase transitions are responsible for the major seismic discontinuities observed at depths of approximately 410, 520, and 660 kilometers, which delineate the upper mantle, transition zone, and lower mantle.^{[2][3][4]}

The primary high-pressure polymorphs of olivine are:

- Wadsleyite (β -phase): A sorosilicate, which becomes stable at depths around 410 km.^[2]
- Ringwoodite (γ -phase): Possessing a spinel structure, this phase is stable at depths of about 520 km.^{[2][5]}

- Bridgmanite and Periclase: At approximately 660 km depth, ringwoodite decomposes into magnesium silicate perovskite (bridgmanite) and ferropericlase ((Mg,Fe)O).[\[2\]](#)[\[3\]](#)

These transformations are accompanied by significant increases in density and are thought to influence mantle convection dynamics.[\[2\]](#)

Quantitative Data on Olivine Phase Transitions

The precise pressure and temperature conditions of these phase transitions are dependent on the iron content of the olivine.[\[1\]](#)[\[2\]](#) The following tables summarize the key quantitative data for these transformations.

Phase Transition	Pressure (GPa)	Temperature (K)	Depth (km)	Associated Discontinuity	Reference(s)
Olivine → Wadsleyite	~11.8 - 14.5	~1600 - 1900	~410	410 km Discontinuity	[2] [6]
Wadsleyite → Ringwoodite	~17.5 - 20	~1673 - 1873	~520	520 km Discontinuity	[7] [8]
Ringwoodite →				660 km Discontinuity	
Bridgmanite +	~23 - 24	~1900	~660		[2] [3]
Periclase					

Table 1: Pressure, Temperature, and Depth of Major Olivine Phase Transitions.

Property	Olivine $((\text{Mg},\text{Fe})_2\text{SiO}_4)$	Wadsleyite (β - $(\text{Mg},\text{Fe})_2\text{SiO}_4$)	Ringwoodite (γ - $(\text{Mg},\text{Fe})_2\text{SiO}_4$)	Bridgmanite $((\text{Mg},\text{Fe})\text{SiO}_3)$ + Periclase $((\text{Mg},\text{Fe})\text{O})$
Crystal System	Orthorhombic	Orthorhombic	Isometric (Cubic)	Orthorhombic + Isometric (Cubic)
Density (g/cm ³)	~3.2 - 4.4	~3.4 - 3.5	~3.9 - 4.1	~4.1 - 4.3 (Bridgmanite), ~3.6 - 4.1 (Periclase)
Key Structural Feature	Isolated SiO_4 tetrahedra	Si_2O_7 groups	Spinel structure, isolated SiO_4 tetrahedra	Perovskite structure + Rocksalt structure

Table 2: Crystallographic and Physical Properties of Olivine and its High-Pressure Polymorphs.

Experimental Protocols for Studying High-Pressure Phase Transitions

The investigation of olivine phase transitions necessitates specialized equipment capable of generating extreme pressures and temperatures while allowing for in-situ analysis. The primary techniques employed are diamond anvil cells, multi-anvil presses, and shock wave experiments.

Diamond Anvil Cell (DAC) Experiments with Laser Heating

The diamond anvil cell (DAC) is a powerful tool for generating static high pressures, capable of reaching conditions found deep within the Earth's mantle.[9][10][11]

Methodology:

- Sample Preparation: A small, single crystal or powdered sample of olivine is placed in a small hole within a metal gasket. A pressure-transmitting medium (e.g., argon, neon, or a methanol-ethanol mixture) is often added to ensure hydrostatic conditions. A ruby chip is typically included for pressure calibration via its fluorescence spectrum.[9]
- Pressure Generation: Pressure is applied by mechanically driving two brilliant-cut diamonds towards each other, compressing the sample within the gasket.[10]
- Heating: A high-powered laser is focused on the sample through the transparent diamond anvils to achieve high temperatures, simulating mantle conditions.[12][13]
- In-situ Analysis: As the sample is held at high pressure and temperature, its crystal structure is analyzed in real-time using synchrotron X-ray diffraction.[14][15] This allows for the direct observation of phase transitions as they occur.

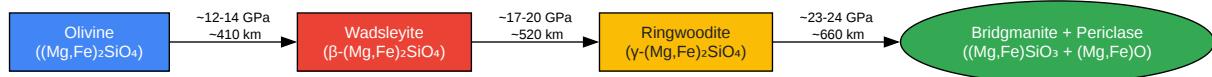
Multi-Anvil Press Experiments

Multi-anvil presses are used to study larger sample volumes at high pressures and temperatures compared to DACs.

Methodology:

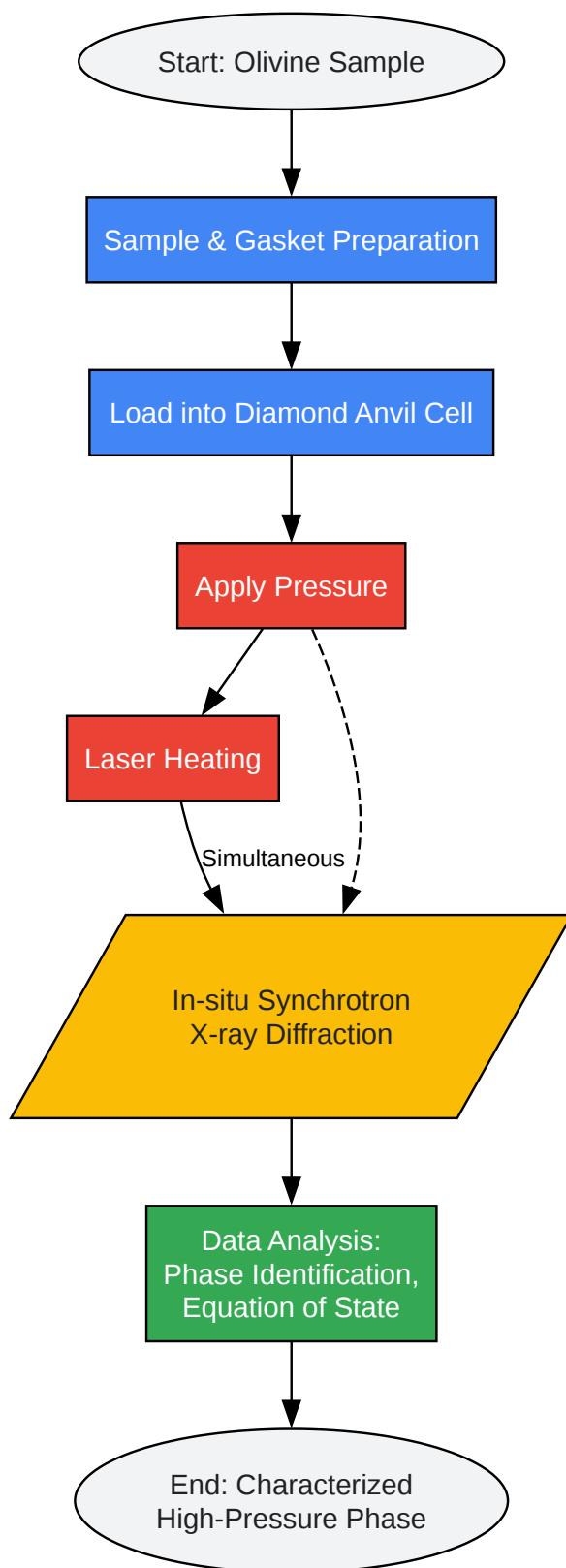
- Sample Assembly: The olivine sample is placed within a pressure medium (e.g., MgO or pyrophyllite) inside a furnace (e.g., graphite or rhenium). This assembly is then enclosed within a ceramic octahedron.
- Pressure Generation: The octahedron is compressed by eight tungsten carbide or sintered diamond cubes, which are in turn advanced by a large hydraulic press.
- Heating: Temperature is increased by passing an electrical current through the furnace.
- Analysis: Experiments can be conducted in "quench" mode, where the sample is rapidly cooled before pressure is released to preserve the high-pressure phase for later analysis, or in-situ with synchrotron X-ray diffraction.[16][17]

Shock Wave Experiments


Shock wave experiments generate high pressures and temperatures over very short timescales (nanoseconds to microseconds), simulating conditions during meteorite impacts or in dynamic planetary processes.

Methodology:

- Target Preparation: A polished sample of olivine is prepared as a target.
- Impact Generation: A high-velocity projectile is launched using a gas gun, or a high-energy laser pulse is used to ablate a surface, generating a shock wave that propagates through the sample.[18][19]
- In-situ Diagnostics: The properties of the material during the shock event, such as density and crystal structure, are measured using techniques like velocimetry and in-situ X-ray diffraction with X-ray free-electron lasers.
- Recovery and Analysis: In some experiments, the shocked sample is recovered for post-shock analysis of microstructures and high-pressure phases using techniques like transmission electron microscopy (TEM).[20]


Visualizations of Pathways and Workflows

The following diagrams illustrate the key phase transition pathways and a typical experimental workflow for studying these phenomena.

[Click to download full resolution via product page](#)

Caption: Phase transition sequence of olivine with increasing pressure and depth.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a laser-heated diamond anvil cell experiment.

Conclusion

The study of olivine phase transitions at high pressure is crucial for understanding the mineralogy, composition, and dynamics of the Earth's mantle. Through the application of sophisticated experimental techniques such as diamond anvil cells, multi-anvil presses, and shock wave experiments, coupled with in-situ analysis, researchers continue to refine our knowledge of these fundamental transformations. The data and methodologies presented in this guide provide a foundation for further research in mineral physics, geophysics, and materials science under extreme conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Olivine - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 3. High-pressure polymorphs of olivine and the 660-km seismic discontinuity - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 4. Shock-Induced Olivine-Ringwoodite Transformation in the Shock Vein of Chondrite GRV053584 | MDPI [\[mdpi.com\]](http://mdpi.com)
- 5. Ringwoodite - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. library.oapen.org [library.oapen.org]
- 9. Diamond anvil cell - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 10. The Diamond Anvil Cell (DAC) [\[serc.carleton.edu\]](http://serc.carleton.edu)
- 11. DAC (diamond Anvil Cell) technology for high pressure experiments [\[loto-eng.com\]](http://loto-eng.com)
- 12. Experimental Mineral Physics – Department of Earth and Planetary Sciences | ETH Zurich [\[eaps.ethz.ch\]](http://eaps.ethz.ch)

- 13. Experimental Mineral Physics: Homepage – Experimental Mineral Physics | ETH Zurich [mineralphysics.ethz.ch]
- 14. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
- 15. zhangdongzhou.github.io [zhangdongzhou.github.io]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. hou.usra.edu [hou.usra.edu]
- 19. Phase Transitions in (Mg,Fe)2SiO4 Olivine under Shock Compression (Technical Report) | OSTI.GOV [osti.gov]
- 20. Experimental approach to generate shock veins in single-crystal olivine by shear melting [arizona.aws.openrepository.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Olivine Phase Transitions at High Pressure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261499#olivine-phase-transitions-at-high-pressure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com